molecular formula C21H19N3O4 B15351802 Desmethylene cis-ent-Tadalafil

Desmethylene cis-ent-Tadalafil

Cat. No.: B15351802
M. Wt: 377.4 g/mol
InChI Key: HZSPPSAESSMSNY-QRWLVFNGSA-N
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Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2S,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m1/s1

InChI Key

HZSPPSAESSMSNY-QRWLVFNGSA-N

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35

Origin of Product

United States

Chemical Reactions Analysis

Pictet–Spengler Cyclization

The synthesis begins with the formation of tetrahydro-β-carboline via the Pictet–Spengler reaction. D-tryptophan methyl ester reacts with piperonal under acidic conditions (e.g., trifluoroacetic acid in CH₃CN at 80°C) to yield (1R,3R)-tetrahydro-β-carboline 13 (Figure 1) . This step leverages crystallization-induced asymmetric transformation (CIAT) to achieve >99% diastereomeric excess .

Reaction Conditions

ComponentDetails
ReactantsD-tryptophan methyl ester, piperonal
CatalystTrifluoroacetic acid (TFA)
SolventAcetonitrile (CH₃CN)
Temperature80°C
Yield85–91%

N-Chloroacetylation

The tetrahydro-β-carboline intermediate undergoes N-acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, forming the N-chloroacetyl derivative 14 .

Aminolysis and Cyclization

The final step involves nucleophilic displacement of the chloroacetyl group with methylamine (33 wt% in ethanol), followed by cyclization to form the 2,5-diketopiperazine core. This step proceeds in DMF at room temperature, achieving yields of 89–94% .

Deuterium Incorporation

The N-methyl group in Desmethylene cis-ent-Tadalafil is replaced with a trideuteriomethyl group (CD₃). This modification is introduced during the aminolysis step using deuterated methylamine, enhancing metabolic stability while retaining PDE5 affinity .

Epimerization Reactions

Under basic conditions (e.g., K₂CO₃ in DMF), the C12a stereocenter undergoes reversible epimerization (Figure 2). The (6R,12aR) configuration (active form) converts to the (6R,12aS) epimer, reducing PDE5 inhibition by 100-fold .

Epimerization Data

Parameter(6R,12aR)(6R,12aS)
PDE5 IC₅₀1.2 nM120 nM
Reaction ConditionsDMF/K₂CO₃, 80°C, 10 min
Equilibrium Ratio1:1 (kinetically controlled)

Radiofluorination (Exploratory)

Efforts to synthesize ¹⁸F-labeled analogues involve replacing the methyl group with fluorinated substituents (e.g., N2-fluoroethyl). Radiolabeling requires harsh conditions (100°C, 20 min in 1,4-dioxane), but epimerization remains a challenge, limiting radiochemical yields to 5–8% .

Stability and Degradation

This compound is sensitive to:

  • Acidic Hydrolysis : Cleavage of the diketopiperazine ring occurs in HCl (1N, 35°C) .

  • Oxidation : The catechol moiety (3,4-dihydroxyphenyl group) is prone to oxidation, forming quinones under aerobic conditions .

Comparative Reactivity

The table below contrasts this compound with its non-deuterated analogue:

PropertyThis compoundTadalafil
Metabolic Stability↑ (CYP3A4 resistance)Moderate
Epimerization Rate↓ (Deuterium kinetic isotope effect)High
Solubility0.8 mg/mL (pH 7.4)1.2 mg/mL
PDE5 IC₅₀1.5 nM1.0 nM

Reaction Optimization Strategies

  • Epimerization Mitigation : Use non-basic solvents (e.g., THF) and lower temperatures (<50°C) during cyclization .

  • Deuterium Retention : Employ deuterated solvents (e.g., D₂O) to minimize proton exchange during synthesis .

  • Purification : Reverse-phase HPLC (C18 column, 30% acetonitrile/water) achieves >99% purity .

Comparison with Similar Compounds

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